molecular formula C10H9FN2O B3030117 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile CAS No. 868271-04-9

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

Cat. No. B3030117
CAS RN: 868271-04-9
M. Wt: 192.19
InChI Key: JGZJTUBHFSYHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile, commonly known as FIPOX, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an antitumor and antiviral agent. FIPOX is a derivative of the well-known antitumor drug, 5-fluorouracil, and has been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.

Scientific Research Applications

Selective Continuous Flow Iodination

  • Study Focus : Iodination of similar benzonitriles like 4-fluoro-2-(trifluoromethyl)benzonitrile.
  • Key Findings : The study explored continuous flow conditions for the iodination process, leading to different regioisomers of benzonitriles (Dunn et al., 2018).

PET Tracer Development

  • Study Focus : Development of PET tracers like [(18)F]FPEB, using similar benzonitriles for imaging metabotropic glutamate subtype 5 receptors.
  • Key Findings : Simplified "one-pot" methods were developed for preparing the nitrobenzonitrile radiolabeling precursors, highlighting the compound's potential in PET imaging (Lim et al., 2014).

Antagonist Discovery for mGlu5 Receptor

  • Study Focus : Discovery of potent and selective mGlu5 receptor antagonists using substituted benzonitriles.
  • Key Findings : Small, non-hydrogen bond donor substituents at the 3-position of benzonitriles significantly increased in vitro potency (Tehrani et al., 2005).

Synthesis of Fluorosalicylic Acid

  • Study Focus : Synthesis of 5-fluorosalicylic acid from similar benzonitriles.
  • Key Findings : The study described a process starting from 2-chloro-benzonitrile, leading to the production of 5-fluoro-2-chlorobenzonitrile and its further conversion (Li, 2010).

Safety and Hazards

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile is a chemical substance that has irritant and toxic properties . During use and handling, appropriate personal protective equipment such as protective glasses and gloves should be worn . It should be operated in a well-ventilated environment and inhalation of dust or vapor should be avoided . It should be stored in a dry, cool, well-ventilated place, away from fire and flammable materials . Local regulations and safety operation procedures should be followed during handling and disposal .

properties

IUPAC Name

5-fluoro-2-(propan-2-ylideneamino)oxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7(2)13-14-10-4-3-9(11)5-8(10)6-12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZJTUBHFSYHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=C(C=C(C=C1)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705452
Record name 5-Fluoro-2-{[(propan-2-ylidene)amino]oxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868271-04-9
Record name 5-Fluoro-2-{[(propan-2-ylidene)amino]oxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.